molecular formula C20H14ClN5S B11518978 2-[(2E)-2-{[(E)-(2-chlorophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[(E)-(2-chlorophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11518978
M. Wt: 391.9 g/mol
InChI Key: GQDJHWHUEKQYLR-YWTQJYBFSA-N
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Description

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is a complex organic compound featuring a benzothiazole moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Formation of Chlorophenyl Derivative: The chlorophenyl derivative is synthesized by reacting 2-chloroaniline with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chlorophenyl derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-METHYLPHENYL)IMINO]BENZENECARBOXIMIDAMIDE
  • (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-FLUOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE

Uniqueness

The presence of the chlorophenyl group in (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific chemical properties.

Properties

Molecular Formula

C20H14ClN5S

Molecular Weight

391.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(2-chloroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14ClN5S/c21-15-10-4-5-11-16(15)23-24-19(14-8-2-1-3-9-14)25-26-20-22-17-12-6-7-13-18(17)27-20/h1-13,23H/b24-19+,26-25?

InChI Key

GQDJHWHUEKQYLR-YWTQJYBFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2Cl)/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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